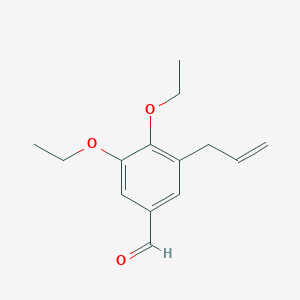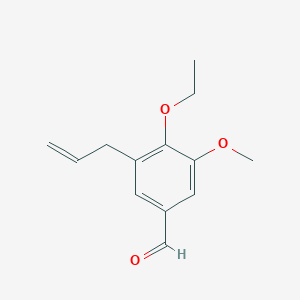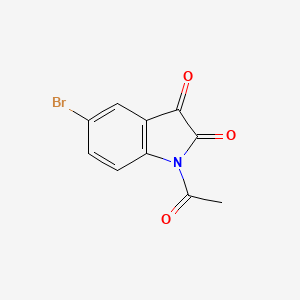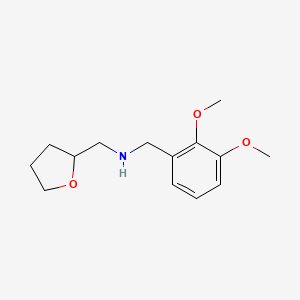![molecular formula C5H10N4S B1335152 2-(5-甲基-2H-[1,2,4]三唑-3-基硫代)-乙胺 CAS No. 842955-68-4](/img/structure/B1335152.png)
2-(5-甲基-2H-[1,2,4]三唑-3-基硫代)-乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 5-position of the triazole ring and a sulfanyl-ethylamine side chain.
科学研究应用
Biology: Triazole derivatives, including this compound, have shown promising antibacterial, antifungal, and antiviral activities. They are being investigated for their potential use as antimicrobial agents.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antifungal and anticancer agent. Triazole derivatives are known to inhibit specific enzymes and receptors, making them valuable in drug discovery.
作用机制
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have been found to inhibit RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with significant antibacterial activity .
Pharmacokinetics
The absorption, distribution, metabolism, and elimination of similar 1,2,4-triazole derivatives are generally influenced by their chemical structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation barrier of certain reactions involving similar compounds can be overcome under specific conditions, such as heating . Furthermore, the synthesis of similar compounds has been found to be more efficient and sustainable in a continuous, one-pot method, which is atom economical, highly selective, and environmentally benign .
准备方法
The synthesis of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine typically involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl-ethylamine linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
化学反应分析
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of N-substituted derivatives .
相似化合物的比较
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can be compared with other triazole derivatives to highlight its uniqueness. Similar compounds include:
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
5-Methyl-1H-[1,2,4]triazole-3-thiol: A precursor in the synthesis of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine, with similar biological activities.
1,2,3-Triazole: Another isomer of triazole with distinct chemical and biological properties.
The uniqueness of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine lies in its specific substitution pattern and the presence of the sulfanyl-ethylamine side chain, which imparts unique chemical and biological properties.
属性
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHKHYOZYEEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390138 |
Source


|
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842955-68-4 |
Source


|
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
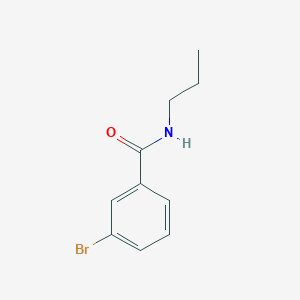
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
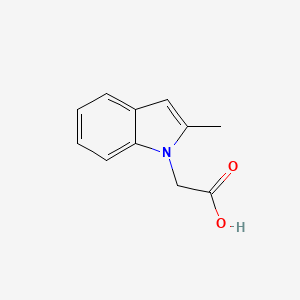
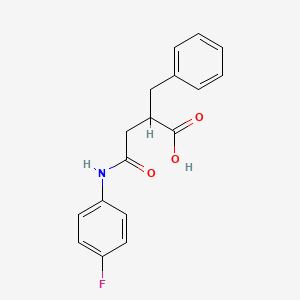
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
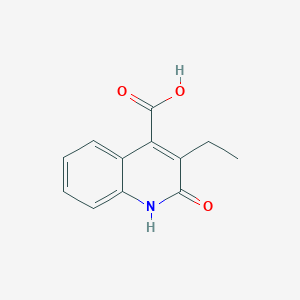

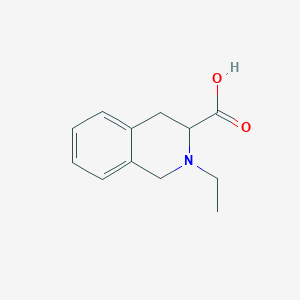
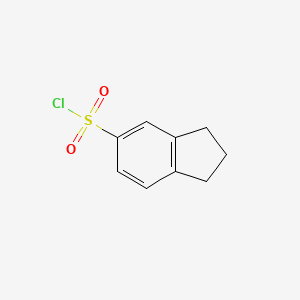
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
